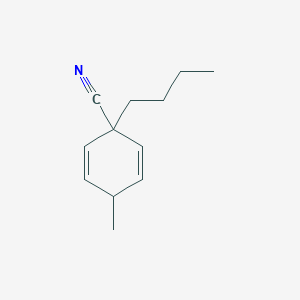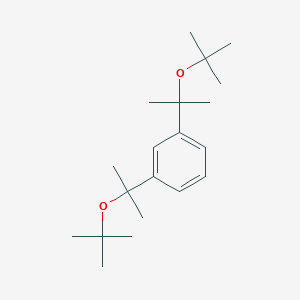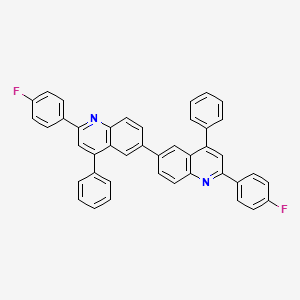
6,6'-Biquinoline, 2,2'-bis(4-fluorophenyl)-4,4'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is a complex organic compound that belongs to the family of biquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halogenated quinolines in the presence of a palladium catalyst.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Catalyst Selection: Choosing the right catalyst to enhance reaction efficiency.
Reaction Temperature and Pressure: Controlling these parameters to favor the desired product formation.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in bioimaging and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Biquinoline: A simpler analog without the phenyl and fluorophenyl substitutions.
2,2’-Biquinoline: Another analog with different substitution patterns.
Uniqueness
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties, such as enhanced fluorescence or specific binding affinities.
Propiedades
Número CAS |
180268-07-9 |
|---|---|
Fórmula molecular |
C42H26F2N2 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-[2-(4-fluorophenyl)-4-phenylquinolin-6-yl]-4-phenylquinoline |
InChI |
InChI=1S/C42H26F2N2/c43-33-17-11-29(12-18-33)41-25-35(27-7-3-1-4-8-27)37-23-31(15-21-39(37)45-41)32-16-22-40-38(24-32)36(28-9-5-2-6-10-28)26-42(46-40)30-13-19-34(44)20-14-30/h1-26H |
Clave InChI |
XWMUPHJFKPRXFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C6=CC=CC=C6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
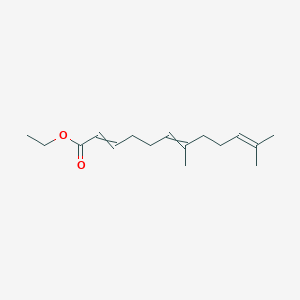
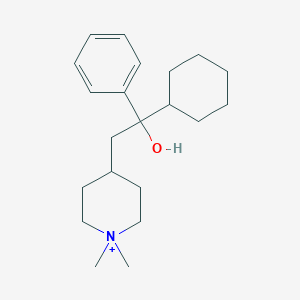
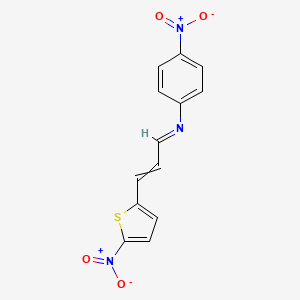
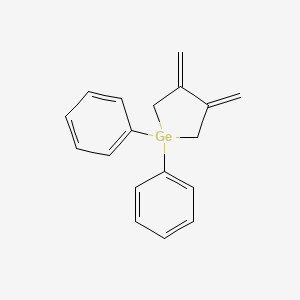
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
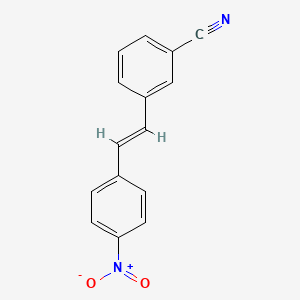
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
